1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features multiple aromatic rings and chlorine substituents, making it a subject of interest for researchers in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride typically involves multi-step organic reactions. The process often starts with the preparation of the benzoxepin intermediates through electrophilic aromatic substitution reactions. These intermediates are then subjected to further reactions, such as Friedel-Crafts acylation and subsequent cyclization, to form the desired benzoxepin structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and controlled reaction environments are crucial for efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the chlorine-substituted positions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential anticancer and antimicrobial activities
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Loratadine: A compound with a similar benzoxepin structure, used as an antihistamine.
1,6-Naphthyridines: Compounds with similar aromatic ring systems, known for their pharmacological activities
Uniqueness
1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
37483-87-7 |
---|---|
Molecular Formula |
C25H32Cl4N2O2 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
1-[8-chloro-5-(8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-4-yl)-3,4-dihydro-2H-1-benzoxepin-5-yl]-4-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C25H30Cl2N2O2.2ClH/c1-28-9-11-29(12-10-28)25(8-2-13-30-24-17-21(27)5-6-22(24)25)19-7-14-31-23-16-20(26)4-3-18(23)15-19;;/h3-6,16-17,19H,2,7-15H2,1H3;2*1H |
InChI Key |
YXYLYKOJXKXHOK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2(CCCOC3=C2C=CC(=C3)Cl)C4CCOC5=C(C4)C=CC(=C5)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.